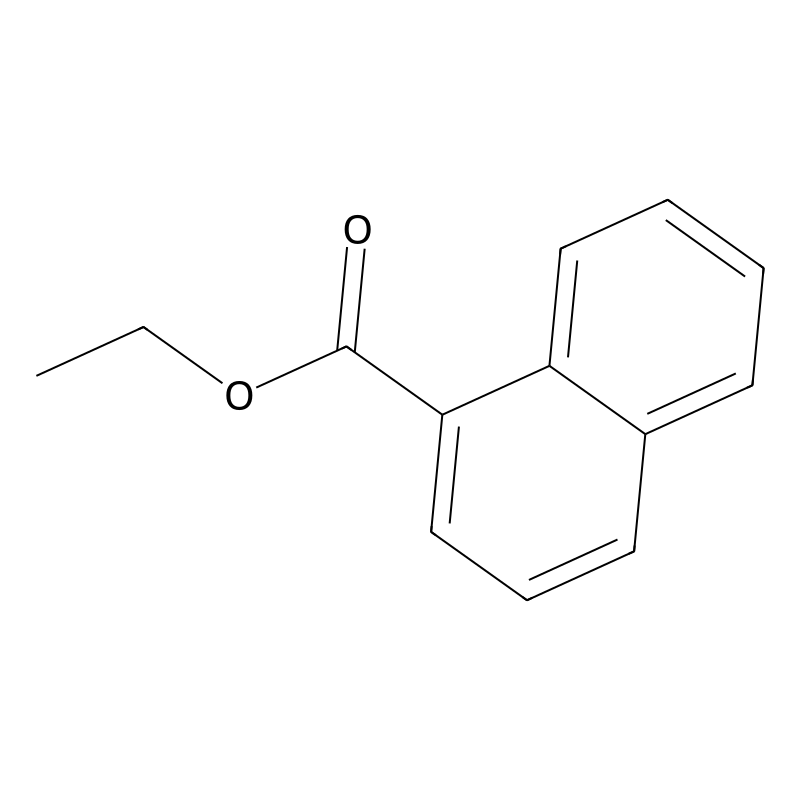

Ethyl 1-naphthoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Chemical Reactions

Ethyl 1-naphthoate serves as a valuable starting material in organic synthesis due to its reactive nature. Researchers utilize it as a substrate to explore various chemical reactions and transformations. Its versatility allows its application in the synthesis of a wide range of organic compounds, including:

- Pharmaceutical intermediates: These are building blocks used in the production of various drugs. Studies have shown ethyl 1-naphthoate's effectiveness in synthesizing intermediates for anti-inflammatory medications and potential future antibiotics [].

- Agrochemicals: These are chemicals used in agriculture, such as herbicides, insecticides, and fungicides. Research explores the use of ethyl 1-naphthoate in the synthesis of specific agrochemicals with targeted properties [].

- Materials with specialized properties: Scientists investigate the potential of ethyl 1-naphthoate in creating materials with unique characteristics, such as improved conductivity or optical properties [].

These studies contribute significantly to the advancement of synthetic chemistry by expanding the repertoire of accessible and valuable compounds.

Fluorescent and Photophysical Properties

One of the intriguing features of ethyl 1-naphthoate is its fluorescence. This property allows it to emit light when exposed to specific wavelengths, making it suitable for various applications:

- Fluorescent labeling in biological research: Scientists can attach ethyl 1-naphthoate to biomolecules like proteins or DNA, enabling them to track these molecules within cells or organisms due to their fluorescent nature [].

- Sensor development: By studying the photophysical behavior of ethyl 1-naphthoate, researchers can gain insights into its interaction with other molecules. This knowledge can be applied to design sensors that detect specific substances based on changes in their fluorescence properties [].

These applications highlight the potential of ethyl 1-naphthoate as a valuable tool in research areas like bioimaging and sensor development.

Spectroscopic Analysis and Structural Studies

Ethyl 1-naphthoate serves as a model compound in various spectroscopic techniques used to elucidate the structure and properties of molecules. These techniques include:

- Nuclear magnetic resonance (NMR) spectroscopy: This method provides detailed information about the molecular structure and environment of atoms within a molecule [].

- Infrared (IR) spectroscopy: This technique helps identify the functional groups present in a molecule by analyzing the specific wavelengths of light it absorbs.

- Ultraviolet-visible (UV-Vis) spectroscopy: This method allows researchers to study the electronic transitions within a molecule, providing insights into its electronic structure and potential reactivity.

Ethyl 1-naphthoate is an organic compound with the chemical formula C₁₃H₁₂O₂. It is classified as an ester, specifically the ethyl ester of 1-naphthoic acid. This compound appears as a colorless to pale yellow liquid and has a characteristic odor. Ethyl 1-naphthoate is known for its use in various chemical applications due to its stability and reactivity in organic synthesis. It is also recognized for its potential biological activities, making it of interest in both industrial and pharmaceutical contexts .

- Hydrolysis: In the presence of water and an acid or base, ethyl 1-naphthoate can be hydrolyzed to yield 1-naphthoic acid and ethanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to different esters.

- Reduction: Ethyl 1-naphthoate can be reduced to form corresponding alcohols or other derivatives, depending on the reducing agents used .

Research indicates that ethyl 1-naphthoate exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacteria and fungi. Additionally, it has been investigated for its role in inhibiting specific enzymes, which may contribute to its pharmacological effects. The compound's interactions with biological systems make it a candidate for further studies in medicinal chemistry .

Ethyl 1-naphthoate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of 1-naphthoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. This process typically requires heating to facilitate the reaction.

- Acyl Chloride Method: Another method includes reacting 1-naphthoyl chloride with absolute ethanol under controlled conditions to yield ethyl 1-naphthoate .

Ethyl 1-naphthoate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Flavors and Fragrances: Due to its pleasant aroma, it is used in the formulation of perfumes and flavoring agents.

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial formulations .

Studies have shown that ethyl 1-naphthoate interacts with various biological targets. For instance, its potential as an enzyme inhibitor has been explored, revealing insights into its mechanism of action against certain microbial strains. These interaction studies are crucial for understanding how ethyl 1-naphthoate can be utilized in therapeutic applications and what side effects might arise from its use .

Several compounds share structural similarities with ethyl 1-naphthoate. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Ethyl 2-naphthoate | C₁₃H₁₂O₂ (similar structure) | Different position of the ethoxy group affects reactivity and biological activity. |

| Methyl naphthoate | C₁₂H₁₀O₂ | Smaller alkoxy group; different solubility and volatility characteristics. |

| Benzyl naphthoate | C₁₄H₁₂O₂ | Contains a benzyl group; alters physical properties and potential applications. |

Ethyl 1-naphthoate is unique due to its specific position on the naphthalene ring and the ethoxy functional group, influencing both its reactivity and biological activity compared to other similar compounds .

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ethyl 1-naphthoate through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectral patterns that enable precise identification and structural confirmation.

Proton NMR Analysis

The proton nuclear magnetic resonance spectrum of ethyl 1-naphthoate displays eight distinct signals corresponding to the aromatic and aliphatic proton environments [1]. The naphthalene ring system produces a complex multipicity pattern in the aromatic region between 7.43 and 8.93 parts per million, reflecting the unique electronic environment of each aromatic hydrogen atom.

The most downfield signal appears at 8.93 parts per million as a doublet with a coupling constant of 8.4 hertz, attributed to the hydrogen at position 8 of the naphthalene ring [1]. This proton experiences significant deshielding due to its proximity to both the aromatic ring current and the electron-withdrawing carbonyl group. The hydrogen at position 2 resonates at 8.17 parts per million as a doublet with J = 7.2 hertz, while the hydrogen at position 4 appears at 7.98 parts per million with J = 8.2 hertz [1].

Table 1: 1H NMR Spectral Data for Ethyl 1-naphthoate (300 MHz, CDCl3)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant J (Hz) | Integration |

|---|---|---|---|---|

| Naphthalene H-8 | 8.93 | d | 8.4 | 1H |

| Naphthalene H-2 | 8.17 | d | 7.2 | 1H |

| Naphthalene H-4 | 7.98 | d | 8.2 | 1H |

| Naphthalene H-5 | 7.86 | d | 8.1 | 1H |

| Naphthalene H-7 | 7.6 | t | 7.2 | 1H |

| Naphthalene H-3, H-6 | 7.52-7.43 | m | - | 2H |

| Ethyl OCH2 | 4.45 | q | 7.2 | 2H |

| Ethyl CH3 | 1.44 | t | 7.2 | 3H |

The ethyl ester moiety produces two characteristic signals in the aliphatic region. The methylene protons of the ethoxy group appear as a quartet at 4.45 parts per million with J = 7.2 hertz, while the methyl protons resonate as a triplet at 1.44 parts per million with the same coupling constant [1]. This splitting pattern confirms the presence of an ethyl ester functional group and demonstrates the expected three-bond coupling between the methylene and methyl groups.

Carbon-13 NMR Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within ethyl 1-naphthoate. The carbonyl carbon of the ester functional group typically appears in the range of 170-180 parts per million, reflecting the significant deshielding effect of the carbonyl oxygen [2]. The aromatic carbons of the naphthalene ring system resonate between 120-140 parts per million, with the quaternary carbon bearing the carboxyl group appearing at the downfield edge of this range due to the electron-withdrawing effect of the ester substituent [2].

The ethyl ester carbons produce two signals in the aliphatic region: the methylene carbon at approximately 62 parts per million and the methyl carbon at approximately 14 parts per million [2]. These chemical shift values are characteristic of ethyl ester groups and provide confirmatory evidence for the ester functionality.

Infrared (IR) and Raman Vibrational Signatures

Vibrational spectroscopy techniques provide complementary information about the molecular structure and functional groups present in ethyl 1-naphthoate. Both infrared and Raman spectroscopy reveal characteristic vibrational modes that enable identification and structural analysis.

Infrared Spectroscopic Analysis

The infrared spectrum of ethyl 1-naphthoate exhibits several characteristic absorption bands that correspond to specific functional groups and vibrational modes. The most prominent feature is the carbonyl stretching vibration of the ester group, which appears as a strong absorption band between 1730-1715 wavenumbers [3] [4]. This frequency range is typical for aromatic esters, where the carbonyl group is conjugated with the aromatic ring system, resulting in a slight red shift compared to aliphatic esters [5].

Table 2: Characteristic Infrared Vibrational Frequencies for Ethyl 1-naphthoate

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium | ν(C-H) |

| Aliphatic C-H stretch (ethyl) | 2980-2870 | Medium | ν(C-H) |

| C=O stretch (ester) | 1730-1715 | Strong | ν(C=O) |

| C=C aromatic stretch | 1600-1450 | Medium-Strong | ν(C=C) |

| C-H in-plane bending (aromatic) | 1300-1000 | Medium | δ(C-H) |

| C-O stretch (ester) | 1300-1000 | Strong | ν(C-O) |

| C-C-O stretch | 1280-1250 | Strong | ν(C-C-O) |

| Out-of-plane C-H bending (aromatic) | 900-700 | Strong | γ(C-H) |

| C-H out-of-plane bending (substituted naphthalene) | 850-750 | Strong | γ(C-H) |

The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region as medium intensity absorptions [6] [4]. These bands are characteristic of aromatic compounds and help distinguish ethyl 1-naphthoate from aliphatic esters. The aliphatic carbon-hydrogen stretching modes of the ethyl group are observed between 2980-2870 wavenumbers with medium intensity [6].

The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1600-1450 wavenumber region with medium to strong intensities [6] [4]. These absorptions are characteristic of the naphthalene ring system and provide fingerprint information for structural identification. The ester functionality also contributes characteristic vibrations, including the carbon-oxygen stretch around 1300-1000 wavenumbers and the carbon-carbon-oxygen stretch between 1280-1250 wavenumbers [3] [5].

Raman Spectroscopic Signatures

Raman spectroscopy provides complementary vibrational information that is particularly useful for identifying symmetric vibrational modes and aromatic ring vibrations. The Raman spectrum of ethyl 1-naphthoate exhibits several characteristic bands that correspond to specific molecular vibrations [7] [8].

Table 5: Characteristic Raman Vibrational Signatures for Ethyl 1-naphthoate

| Frequency (cm⁻¹) | Relative Intensity | Assignment | Polarization |

|---|---|---|---|

| 1726 | Strong | ν(C=O) ester | Depolarized |

| 1600 | Strong | ν(C=C) aromatic ring | Polarized |

| 1580 | Medium | ν(C=C) aromatic ring | Polarized |

| 1450 | Medium | δ(C-H) aromatic | Depolarized |

| 1284 | Strong | ν(C-C-O) + δ(C-H) | Depolarized |

| 1160 | Strong | δ(C-H) aromatic | Depolarized |

| 1120 | Medium | ν(C-C-O) + δ(C-H) | Depolarized |

| 1040 | Very Strong | δ(C-H) aromatic | Polarized |

| 650 | Strong | Ring breathing mode | Polarized |

| 400 | Medium | γ(C-C) ring deformation | Depolarized |

The carbonyl stretching vibration appears at 1726 wavenumbers as a strong, depolarized band [7]. The aromatic ring vibrations produce several characteristic bands, including strong polarized absorptions at 1600 and 1580 wavenumbers corresponding to carbon-carbon stretching modes [7]. The very strong polarized band at 1040 wavenumbers is assigned to aromatic carbon-hydrogen bending vibrations and serves as a characteristic fingerprint for naphthalene derivatives [7].

The ring breathing mode at 650 wavenumbers appears as a strong polarized band and is characteristic of aromatic ring systems [7]. Lower frequency vibrations, such as the ring deformation mode at 400 wavenumbers, provide additional structural information about the naphthalene framework [7].

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopy reveals the electronic transitions of ethyl 1-naphthoate, providing information about the extended π-electron system of the naphthalene chromophore and its interaction with the ester substituent.

Electronic Transition Analysis

The UV-Vis absorption spectrum of ethyl 1-naphthoate exhibits multiple absorption bands corresponding to different electronic transitions within the molecule. The naphthalene chromophore is responsible for the primary absorption features, with the ester substituent providing modest perturbations to the electronic structure [10].

Table 3: UV-Vis Absorption Characteristics for Ethyl 1-naphthoate

| Transition Type | Wavelength (nm) | Extinction Coefficient (ε) | Assignment | Solvent Effect |

|---|---|---|---|---|

| π→π* (La) | ~312 | Medium (10³) | Long-axis polarized transition | Slight bathochromic shift |

| π→π* (Lb) | ~275 | High (10⁴) | Short-axis polarized transition | Minimal shift |

| π→π* (Ba) | ~220 | Very High (10⁴-10⁵) | High-energy π→π* transition | Slight hypsochromic shift |

| n→π* (weak) | ~320-350 | Low (10²) | n→π* carbonyl transition | Bathochromic shift in polar solvents |

The most intense absorption occurs around 220 nanometers and corresponds to the high-energy π→π* transition (Ba band) of the naphthalene system [10] [11]. This transition exhibits very high extinction coefficients in the range of 10⁴-10⁵, characteristic of strongly allowed electronic transitions . The absorption maximum for this transition shows a slight blue shift compared to unsubstituted naphthalene due to the electron-withdrawing effect of the ester group .

Long-wavelength Absorption Features

The longer wavelength absorption bands provide additional structural information about ethyl 1-naphthoate. The Lb band appears around 275 nanometers with high extinction coefficient values and corresponds to the short-axis polarized π→π* transition of the naphthalene chromophore [10]. This band is less sensitive to substituent effects compared to the Ba transition .

The La band, observed around 312 nanometers, represents the long-axis polarized π→π* transition and exhibits medium extinction coefficient values [10]. This transition is more sensitive to substitution patterns on the naphthalene ring and can provide information about the electronic effects of the ester substituent .

A weak n→π* transition associated with the carbonyl group may be observed in the 320-350 nanometer region, although this band often overlaps with the stronger π→π* transitions . This transition exhibits low extinction coefficients and shows significant solvent dependence, particularly in polar solvents where bathochromic shifts are observed [12] [13].

Solvatochromic Effects

The absorption characteristics of ethyl 1-naphthoate exhibit modest solvent dependence, reflecting the different responses of various electronic transitions to environmental changes [12] [13]. The π→π* transitions of the naphthalene chromophore show minimal solvent effects, consistent with their highly delocalized nature [12]. In contrast, the weak n→π* transition of the carbonyl group displays more pronounced solvatochromic behavior, particularly in polar solvents where hydrogen bonding and dipolar interactions can stabilize the excited state [12] [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation pathways of ethyl 1-naphthoate. The fragmentation patterns enable structural confirmation and molecular weight determination.

Molecular Ion and Primary Fragmentation

The molecular ion of ethyl 1-naphthoate appears at m/z 200, corresponding to the molecular formula C₁₃H₁₂O₂ [14] [15]. This ion typically exhibits moderate intensity in electron ionization mass spectra, as aromatic esters generally produce more stable molecular ions compared to their aliphatic counterparts [16] [17].

Table 4: Mass Spectrometric Fragmentation Patterns for Ethyl 1-naphthoate

| Fragment m/z | Relative Intensity (%) | Assignment | Fragmentation Pathway |

|---|---|---|---|

| 200 | 100 | [M]⁺- (molecular ion) | Molecular ion |

| 155 | 65 | [M-OEt]⁺ (loss of ethoxy) | α-cleavage at ester |

| 127 | 85 | [Naphthalene-H]⁺ (naphthalene cation) | Loss of CO from naphthoyl |

| 99 | 25 | [Naphthalene-CO]⁺ | Ring fragmentation |

| 77 | 40 | [C₆H₅]⁺ (phenyl cation) | Ring fragmentation |

| 51 | 15 | [C₄H₃]⁺ | Ring fragmentation |

| 45 | 20 | [OEt]⁺ (ethoxy cation) | Direct α-cleavage |

| 29 | 30 | [CHO]⁺ (formyl cation) | Rearrangement |

The primary fragmentation pathway involves α-cleavage at the ester functional group, resulting in loss of the ethoxy radical (OEt- ) to produce the naphthoyl cation at m/z 155 [16] [17]. This fragmentation is characteristic of ester compounds and occurs readily due to the stability of the resulting acylium ion [16]. The naphthoyl cation can further fragment through loss of carbon monoxide to yield the naphthalene cation radical at m/z 127 [16].

Secondary Fragmentation Processes

Secondary fragmentation processes involve breakdown of the naphthalene ring system and rearrangement reactions. The naphthalene cation can undergo ring fragmentation to produce smaller aromatic fragments, including the phenyl cation at m/z 77 and various cyclic fragments at lower masses [16] [17].

Direct α-cleavage can also produce the ethoxy cation at m/z 45, although this pathway is less favorable than loss of the ethoxy radical [16]. Rearrangement processes can lead to formation of small fragment ions such as the formyl cation at m/z 29, which may arise through complex skeletal rearrangements [16].

XLogP3

Boiling Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types